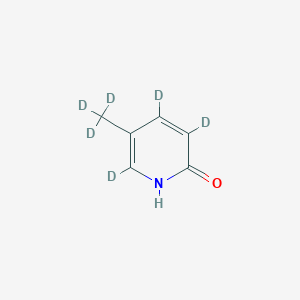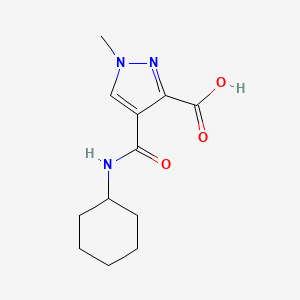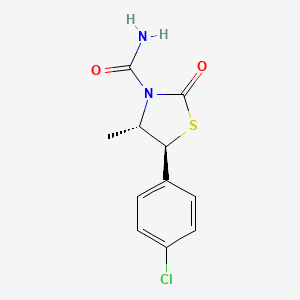
((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)-: is a synthetic fluorinated carbohydrate derivative. This compound is notable for its unique structure, which includes a gamma-lactone ring and two benzoate groups. It is primarily used in biochemical research, particularly in the study of carbohydrate metabolism and related biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- typically involves multiple steps. One common method includes the fluorination of a suitable carbohydrate precursor, followed by lactonization and benzoate esterification. The reaction conditions often require the use of specific reagents such as fluorinating agents, catalysts, and solvents like dimethylformamide .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is usually obtained as a white to almost white powder or crystalline solid .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate groups.
Reduction: Reduction reactions may target the gamma-lactone ring, potentially opening it to form different derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce open-chain forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated carbohydrates and nucleosides. It is also employed in studying reaction mechanisms involving fluorinated compounds .
Biology: In biological research, the compound is used to investigate carbohydrate metabolism and enzyme interactions. Its fluorinated nature makes it a valuable tool for tracing metabolic pathways .
Medicine: The compound’s unique structure may offer advantages in drug design .
Industry: Industrial applications are primarily in the field of chemical synthesis, where the compound serves as an intermediate in the production of various fluorinated chemicals .
Mechanism of Action
The mechanism by which D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- exerts its effects involves its interaction with specific enzymes and metabolic pathways. The fluorine atom in the compound can influence enzyme activity, potentially inhibiting or modifying the function of carbohydrate-processing enzymes. This interaction can alter metabolic pathways, making the compound a useful tool in biochemical research .
Comparison with Similar Compounds
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate
- 3,5-Di-O-p-chlorobenzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofurano-1,4-lactone
- Beta-D-erythro-pentofuranose, 2-deoxy-2-fluoro-2-methyl-, 3,5-bis (4-chlorobenzoate)
Uniqueness: The uniqueness of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- lies in its specific structural features, such as the gamma-lactone ring and the presence of both fluorine and benzoate groups. These features confer distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C20H17FO6 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
[(2R,3R,4S)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-,20+/m1/s1 |
InChI Key |
OUKYMZJNLWKCSO-QINHECLXSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Canonical SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)



![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)


![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)


![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)

